molecular formula C34H66N4O12 B8106264 Azide-PEG9-amido-C8-Boc

Azide-PEG9-amido-C8-Boc

Cat. No.: B8106264
M. Wt: 722.9 g/mol
InChI Key: IHMIRMWIHCIMTP-UHFFFAOYSA-N
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Description

It is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins through the ubiquitin-proteasome system . This compound is a click chemistry reagent containing an azide group, making it suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azide-PEG9-amido-C8-Boc is synthesized through a series of chemical reactions involving the introduction of an azide group and the formation of a PEG-based linker. The synthesis typically involves the following steps:

    Amidation: The formation of an amide bond between the PEG chain and the nonanoic acid derivative.

    Boc Protection:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and precise control of reaction conditions. The process ensures high purity and yield of the final product. The compound is typically produced in bulk quantities and purified using techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Azide-PEG9-amido-C8-Boc undergoes several types of chemical reactions, including:

    Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a triazole ring by reacting the azide group with an alkyne group in the presence of a copper catalyst.

    Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the formation of a triazole ring by reacting the azide group with a strained alkyne group without the need for a catalyst.

Common Reagents and Conditions

    CuAAC: Requires a copper catalyst, typically copper sulfate (CuSO₄) and a reducing agent such as sodium ascorbate, in an aqueous or organic solvent.

    SPAAC: Requires strained alkyne groups such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) in an organic solvent.

Major Products Formed

The major products formed from these reactions are triazole-containing compounds, which are used in the synthesis of PROTACs and other bioactive molecules .

Scientific Research Applications

Azide-PEG9-amido-C8-Boc has a wide range of scientific research applications, including:

    Chemistry: Used as a linker in the synthesis of PROTACs and other complex molecules.

    Biology: Employed in the study of protein-protein interactions and the development of targeted protein degradation strategies.

    Medicine: Investigated for its potential in developing targeted therapies for various diseases, including cancer.

    Industry: Utilized in the production of advanced materials and nanotechnology applications.

Mechanism of Action

Azide-PEG9-amido-C8-Boc functions as a linker in PROTACs, facilitating the degradation of target proteins through the ubiquitin-proteasome system. The azide group allows for the attachment of the linker to various molecules via click chemistry reactions. Once the PROTAC molecule is formed, it binds to both the target protein and an E3 ubiquitin ligase, bringing them into close proximity. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

Similar Compounds

    Azide-PEG4-amido-C8-Boc: A shorter PEG chain variant used for similar applications.

    Azide-PEG12-amido-C8-Boc: A longer PEG chain variant offering different solubility and reactivity properties.

    Alkyne-PEG9-amido-C8-Boc: Contains an alkyne group instead of an azide group, used in similar click chemistry reactions.

Uniqueness

Azide-PEG9-amido-C8-Boc is unique due to its optimal PEG chain length, which provides a balance between solubility and reactivity. The azide group allows for versatile click chemistry applications, making it a valuable tool in the synthesis of PROTACs and other bioactive molecules .

Properties

IUPAC Name

tert-butyl 10-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-10-oxodecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H66N4O12/c1-34(2,3)50-33(40)11-9-7-5-4-6-8-10-32(39)36-12-14-41-16-18-43-20-22-45-24-26-47-28-30-49-31-29-48-27-25-46-23-21-44-19-17-42-15-13-37-38-35/h4-31H2,1-3H3,(H,36,39)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMIRMWIHCIMTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H66N4O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

722.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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